molecular formula C20H24ClN3O4S B2770333 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-09-9

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2770333
CAS No.: 897621-09-9
M. Wt: 437.94
InChI Key: SWLNLRFWBZJDKL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a chloro and methoxy group, and a sulfonyl-ethyl linkage to a phenylpiperazine moiety, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-phenylpiperazine.

    Formation of Intermediate: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with 4-phenylpiperazine to yield 5-chloro-2-methoxy-N-(4-phenylpiperazin-1-yl)benzamide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to introduce the sulfonyl-ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of 5-chloro-2-hydroxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting central nervous system disorders.

    Biological Studies: Used in studies investigating receptor-ligand interactions due to its structural similarity to various neurotransmitter analogs.

    Industrial Applications: Employed as an intermediate in the production of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-(methylsulfonyl)ethyl)benzamide
  • 5-chloro-2-methoxy-N-(2-(ethylsulfonyl)ethyl)benzamide
  • 5-chloro-2-methoxy-N-(2-(phenylsulfonyl)ethyl)benzamide

Uniqueness

Compared to these similar compounds, 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties. This structural feature enhances its potential as a lead compound in drug discovery, particularly for targeting central nervous system disorders.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLNLRFWBZJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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